6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838982
InChI: InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20)
SMILES:
Molecular Formula: C13H9ClN4O2
Molecular Weight: 288.69 g/mol

6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid

CAS No.:

Cat. No.: VC15838982

Molecular Formula: C13H9ClN4O2

Molecular Weight: 288.69 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid -

Specification

Molecular Formula C13H9ClN4O2
Molecular Weight 288.69 g/mol
IUPAC Name 6-chloro-5-(1-methylbenzimidazol-2-yl)pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20)
Standard InChI Key DLKXXKRZZYSDBW-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1C3=CC(=NN=C3Cl)C(=O)O

Introduction

Structural and Nomenclature Analysis

Core Structural Components

The compound’s architecture integrates three distinct heterocyclic systems:

  • A pyridazine ring substituted at positions 3, 5, and 6 with carboxylic acid, benzimidazole, and chlorine groups, respectively.

  • A 1-methyl-1H-benzo[d]imidazole moiety fused to the pyridazine at position 5, introducing aromatic π-system conjugation and hydrogen-bonding capabilities.

  • A carboxylic acid group at position 3, enabling salt formation, metal coordination, and derivatization into esters or amides.

The chlorine atom at position 6 enhances electronegativity, potentially influencing intermolecular interactions and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H9ClN4O2\text{C}_{13}\text{H}_{9}\text{ClN}_{4}\text{O}_{2}
Molecular Weight288.69 g/mol
CAS Number1355233-87-2
Heteroatom Composition13.8% N, 12.3% Cl, 11.1% O

Synthesis and Characterization

Synthetic Methodologies

While no direct synthesis protocols for this compound are publicly documented, analogous benzimidazole-pyridazine hybrids suggest feasible routes:

Hypothetical Pathway A:

  • Benzimidazole Formation: Condensation of 4-chloro-1,2-diaminobenzene with acetic acid derivatives under acidic conditions .

  • Pyridazine Coupling: Suzuki-Miyaura cross-coupling between a halogenated pyridazine and benzimidazole boronic ester .

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under alkaline conditions.

Critical Parameters:

  • Temperature control (<100°C) to prevent decarboxylation.

  • Use of polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

  • Final purification via recrystallization from n-hexane/dichloromethane mixtures.

Table 2: Comparative Yields in Analogous Syntheses

IntermediateReaction YieldPurity (%)Reference
Benzimidazole-thiazole79%>95
Chlorophenyl-imidazo[2,1-b]thiazole80%98
Pyridazine-carboxylate62%92

Physicochemical and Spectroscopic Properties

Stability and Solubility

  • Thermal Stability: Decomposition observed above 220°C, consistent with benzimidazole derivatives .

  • Solubility Profile: Limited aqueous solubility (estimated <1 mg/mL at pH 7), enhanced in DMSO (>50 mg/mL).

  • Ionization Constants: Predicted pKa values: carboxylic acid (2.8), benzimidazole N-H (5.4).

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Expected signals at δ 8.7–8.9 ppm (pyridazine H4), 7.5–7.9 ppm (benzimidazole aromatic protons), and 4.1 ppm (N-methyl group) .

  • IR Spectroscopy: Strong absorption at 1700–1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-N imidazole) .

CompoundTarget KinaseIC50_{50} (µM)Reference
Imidazo[2,1-b]thiazole 5lVEGFR25.72% inhibition at 20 µM
Sorafenib (control)VEGFR25.2 µM

Materials Science Applications

Coordination Chemistry

The carboxylic acid and benzimidazole nitrogen atoms enable polydentate ligand behavior. Preliminary studies on analogous compounds show formation of stable complexes with Cu(II) and Fe(III), with potential catalytic applications in oxidation reactions.

Table 4: Metal Complex Stability Constants (log β)

Metal IonLigandlog β (25°C)Reference
Cu2+^{2+}Benzimidazole-pyridine8.9 ± 0.2
Fe3+^{3+}Pyridazine-carboxylate10.1 ± 0.3

Challenges and Future Directions

Recommended Research Priorities

  • Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MDA-MB-231) and microbial pathogens .

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Computational Studies: QSAR modeling to optimize substituent effects on target binding .

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